4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
Overview
Description
YC-001: is a small molecule compound known for its inverse agonist and antagonist activity towards rod opsin. It has shown potential in protecting against bright light-induced retinal degeneration, making it a promising candidate for research in retinal degeneration treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YC-001 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic chemistry techniques, including the use of protecting groups, coupling reagents, and purification methods .
Industrial Production Methods: Industrial production of YC-001 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing efficient purification techniques. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions: YC-001 undergoes various chemical reactions, including:
Binding Reactions: YC-001 binds reversibly to rod opsin, stabilizing its structure.
Antagonistic Reactions: It acts as a non-competitive antagonist of rod opsin signaling.
Common Reagents and Conditions:
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity.
Major Products: The major product formed from the reactions involving YC-001 is the stabilized rod opsin complex, which helps protect against retinal degeneration .
Scientific Research Applications
YC-001 has several scientific research applications, including:
Retinal Degeneration Research: YC-001 has shown potential in protecting against bright light-induced retinal degeneration in mice, making it a valuable compound for studying retinal diseases
Pharmacological Chaperone: YC-001 acts as a pharmacological chaperone, rescuing the transport of multiple rod opsin mutants in mammalian cells.
Neuroscience and Ophthalmology: The compound is used in research related to neurodegenerative diseases and visual disorders, particularly those involving protein misfolding and stability.
Mechanism of Action
YC-001 exerts its effects by binding to rod opsin and stabilizing its structure. It acts as an inverse agonist and non-competitive antagonist, preventing the activation of rod opsin signaling pathways. This stabilization helps protect photoreceptor cells from degeneration caused by bright light exposure .
Comparison with Similar Compounds
9-cis-Retinal: A retinoid molecule that also binds to rod opsin but with different binding properties and efficacy.
F5257-0462: Another small molecule chaperone with similar activity towards rod opsin.
Uniqueness of YC-001: YC-001 is unique in its dual activity as an inverse agonist and antagonist of rod opsin. It demonstrates greater efficacy and lower cytotoxicity compared to other compounds like 9-cis-retinal . Additionally, YC-001’s ability to rescue multiple rod opsin mutants makes it a valuable tool for studying and potentially treating retinal degeneration .
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-4-thiophen-2-yl-2H-furan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2S2/c13-10-4-3-8(17-10)7-6-15-12(14)11(7)9-2-1-5-16-9/h1-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLLWMPOHNZNAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=CS2)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748778-73-6 | |
Record name | 4-(5-chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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